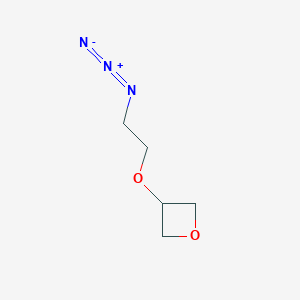

3-(2-Azidoethoxy)oxetane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxetane-containing compounds (OCC) are cyclobutanes containing one oxygen atom in a molecule . They are produced by microorganisms and found in marine invertebrates, algae, and plants .

Synthesis Analysis

The synthesis of oxetanes often involves the formation of the oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . This process can be enhanced by increasing the equivalents of trimethyloxosulfonium iodide . A related method uses the sodium anion of an NTs-sulfoximine . The scope of oxetanes accessed through this method can be expanded to incorporate alkyl substituents .Molecular Structure Analysis

Oxetane is a four-membered ring having an oxygen atom with an intrinsic ring strain . It adopts a planar structure with a puckering angle of only 8.7 at 140 K . The addition of substituents into the oxetane ring can increment unfavorable eclipsing interactions, resulting in a more puckered conformation .Chemical Reactions Analysis

Oxetane inhibits gastric acid secretion by suppressing gastrin secretion . Moreover, oxetane exerts a local anesthetic effect on the gastric mucosa . Oxetanes have also been used in conjunction with epoxides to decrease chain transfer during polymerization and enhance physical properties .Physical And Chemical Properties Analysis

Oxetanes show attractive properties such as low molecular weight, high polarity, and marked three-dimensionality . They have garnered interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .科学的研究の応用

Enhanced Drug Discovery and Structural Impacts

The structural modification of drug molecules by incorporating oxetane, such as 3-(2-azidoethoxy)oxetane, significantly influences their physicochemical properties. Oxetanes are known to improve aqueous solubility, lipophilicity, metabolic stability, and alter conformational preferences. Substituting commonly used functionalities with an oxetane ring can increase aqueous solubility dramatically and reduce the rate of metabolic degradation. This makes oxetanes, including derivatives like 3-(2-azidoethoxy)oxetane, highly valuable in medicinal chemistry for designing drugs with enhanced bioavailability and stability (Wuitschik et al., 2010).

Novel Synthetic Pathways

Research into oxetane chemistry, including compounds like 3-(2-azidoethoxy)oxetane, has opened up new synthetic pathways for creating structurally diverse compounds. For instance, oxetan-3-tert-butylsulfinimine chemistry facilitates the preparation of substituted 3-aminooxetanes, showcasing the versatility of oxetane derivatives in synthesizing complex molecules with potential pharmaceutical applications (Hamzik & Brubaker, 2010).

Functional Polymer Design

Oxetane derivatives, including those with azido groups, are instrumental in the design of functional polymers. The synthesis of polymers from oxetane derivatives featuring various functional groups leads to materials with desirable properties such as softness, polarity, and thermal stability. These polymers find applications in coatings, adhesives, and as polymer supports, highlighting the broad utility of oxetane derivatives in materials science (Motoi et al., 1989).

Energetic Material Development

The inclusion of azidoethoxy groups in oxetane rings, as seen in 3-(2-azidoethoxy)oxetane, is particularly relevant for the development of high-performance energetic materials. These materials benefit from the high nitrogen content and the energetic potential of the azido group, offering advantages in propellant and explosive formulations due to their high energy release and stability (Barbieri, Keicher, & Polacco, 2009).

Advanced Synthesis Techniques

Innovative synthesis methods utilizing oxetane derivatives showcase the compound's flexibility in chemical synthesis. Techniques such as gold-catalyzed synthesis provide efficient and environmentally friendly methods for preparing oxetan-3-ones, a crucial intermediate for further chemical transformations. Such advancements highlight the role of oxetane derivatives in facilitating the development of new synthetic methodologies (Ye, He, & Zhang, 2010).

作用機序

Safety and Hazards

将来の方向性

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being considered for inclusion in current and future drug discovery campaigns . The potential benefits of appending an oxetane to a drug compound, as well as potential pitfalls, challenges, and future directions, are being explored .

特性

IUPAC Name |

3-(2-azidoethoxy)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-1-2-10-5-3-9-4-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQHELROMAPWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Azidoethoxy)oxetane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842780.png)

![2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2842785.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)

![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)

![5-Benzyl-2-(5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2842789.png)

![(2E)-3-(3-methylthiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2842792.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)

![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone](/img/structure/B2842796.png)

![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)

![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)